molecular formula C10H15NO2S B1525884 1-(4-Methylbenzenesulfonyl)propan-2-amine CAS No. 1334147-05-5

1-(4-Methylbenzenesulfonyl)propan-2-amine

Cat. No.: B1525884
CAS No.: 1334147-05-5
M. Wt: 213.3 g/mol
InChI Key: QOXXAOXFOLCNBY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)propan-2-amine is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a propan-2-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can be synthesized through several methods, including:

  • Nucleophilic Substitution Reaction: Starting with 4-methylbenzenesulfonyl chloride and reacting it with propan-2-amine under basic conditions.

  • Reductive Amination: Reacting 4-methylbenzenesulfonyl chloride with propan-2-one followed by reductive amination using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.

  • Reduction: Reduction reactions can reduce the sulfonyl group to a sulfide.

  • Substitution: Substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles like sodium azide or halides under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Amides, nitro compounds.

  • Reduction: Sulfides.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Recent studies have highlighted the potential of 1-(4-Methylbenzenesulfonyl)propan-2-amine derivatives in combating bacterial infections. For instance, compounds structurally related to this amine have shown significant antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). A study demonstrated that certain derivatives inhibited bacterial growth at low micromolar concentrations, indicating their promise as new antibacterial agents .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundMIC (μg/ml)Activity Against
CPD202.5MRSA
CPD215S. aureus
CPD2210S. pyogenes

Biocatalytic Applications

Synthesis of Enantiopure Compounds

This compound can serve as a substrate in the synthesis of enantiopure compounds through biocatalysis. Recent research utilized immobilized whole-cell biocatalysts with transaminase activity to produce novel disubstituted amines. This method is particularly valuable for generating drug-like compounds with specific stereochemistry, which is crucial for their therapeutic efficacy .

Table 2: Biocatalytic Conversion Rates

EnzymeAmine DonorConversion (%)Enantiomeric Excess (%)
ArR-TAIsopropylamine27.8>99 (R)
AtR-TAsec-Butylamine83.0>99 (R)

Material Science Applications

Polymer Chemistry

The sulfonamide group in this compound contributes to its utility in polymer chemistry, where it can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of this compound were tested against clinical strains of bacteria. The results indicated that certain compounds exhibited minimal inhibitory concentrations comparable to traditional antibiotics, suggesting their potential role as alternatives in antibiotic therapy .

Case Study 2: Biocatalytic Synthesis

A research team successfully employed transaminases to convert racemic mixtures of amines into their enantiopure forms using this compound as a precursor. This process not only increased the yield of the desired product but also demonstrated the efficiency of biocatalysis in pharmaceutical synthesis .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The amine group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: Involvement in metabolic pathways and signaling cascades, affecting cellular functions.

Comparison with Similar Compounds

1-(4-Methylbenzenesulfonyl)propan-2-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 4-Methylbenzenesulfonyl chloride, 4-methylbenzenesulfonyl fluoride, 4-methylbenzenesulfonic acid.

  • Uniqueness: The presence of the amine group in this compound provides distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

1-(4-Methylbenzenesulfonyl)propan-2-amine, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a propan-2-amine backbone substituted with a 4-methylbenzenesulfonyl group. This structural modification is significant for its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 µg/ml
Escherichia coli5 µg/ml
Methicillin-resistant Staphylococcus aureus (MRSA)6.58 µg/ml

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation and migration in melanoma cells through the modulation of the PI3K/NF-κB signaling pathway.

Cell Line Effect Observed
A375Induced G2/M phase arrest; increased apoptosis by up to 61.4% after 48 hours
LNCaPSignificant reduction in cell viability

The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA), disrupting bacterial folate metabolism.
  • Modulation of Cell Signaling Pathways : The compound affects the PI3K/NF-κB pathway, leading to decreased expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound displayed potent activity against MRSA, suggesting that modifications can enhance efficacy against resistant strains .
  • Cytotoxicity in Cancer Models : Research has shown that modifications in the sulfonamide structure can lead to enhanced cytotoxicity against prostate cancer cells, indicating a promising avenue for further exploration .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXAOXFOLCNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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